molecular formula C15H17ClN2O4 B2635543 1-(Chloroacetyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine CAS No. 857041-80-6

1-(Chloroacetyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine

Cat. No. B2635543
M. Wt: 324.76
InChI Key: UIOJKPXZYNONIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Chloroacetyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a piperazine derivative with a benzodioxin-2-ylcarbonyl moiety, and it has been synthesized using various methods. The synthesis of this compound is of great importance, as it has been shown to have promising biological activity.

Scientific Research Applications

Synthesis and Drug Intermediates

  • An improved process for the preparation of N-(2,3-dihydrobenzo[1,4]dioxin-2carbonyl)piperazine, a crucial intermediate for the antihypertensive drug Doxazosin, has been described. This compound is vital in the synthesis of various antihypertensive agents, including Doxazosin mesylate, indicated for the treatment of urinary outflow obstruction and hypertension (Ramesh, Reddy, & Reddy, 2006).

Antimicrobial and Antifungal Activities

  • Piperazine derivatives have been synthesized and shown to exhibit significant antibacterial, antifungal, and antioxidant activities. For instance, 4-(2-trifluoromethyl)-benzenesulfonyl-1-(1,4-benzodioxane -2-carbonyl)piperazine showed notable antimicrobial activity against various pathogenic bacterial and fungal strains (Mallesha & Mohana, 2011).

Biological Activity and Therapeutic Applications

  • Piperazine derivatives have been evaluated for their bradycardic activity in vitro, with many compounds showing vasorelaxant and heart-rate-reducing activities (Liang et al., 2010).
  • New compounds derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine and benzo[b]thiophene have been synthesized for potential use as dual antidepressant drugs, showing promising in vitro receptor affinity and serotonin reuptake inhibition (Silanes et al., 2004).

Structural and Molecular Studies

  • Studies on the molecular structure of 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines have revealed that despite similar molecular conformations, the intermolecular interactions vary among different derivatives, influencing their physical properties (Mahesha et al., 2019).

properties

IUPAC Name

2-chloro-1-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O4/c16-9-14(19)17-5-7-18(8-6-17)15(20)13-10-21-11-3-1-2-4-12(11)22-13/h1-4,13H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOJKPXZYNONIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCl)C(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269757
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(Chloroacetyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine

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